molecular formula C22H28O12 B13391944 7-(((2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one

7-(((2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B13391944
M. Wt: 484.4 g/mol
InChI Key: DGLDBLBGGJMALL-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferyl group linked to a disaccharide consisting of alpha-L-fucopyranosyl and beta-D-galactopyranoside. This compound is particularly useful in the study of enzymatic activities, especially those involving glycosidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with the appropriate glycosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the purity of the final product. Quality control measures are implemented to maintain consistency and efficacy of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-L-fucosidase and beta-D-galactosidase.

    Oxidation: Mild oxidation conditions can be used to modify the 4-methylumbelliferyl group, although this is less common.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the 4-methylumbelliferyl moiety.

Major Products

The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is a fluorescent compound. This product is often used as a marker in various biochemical assays to measure enzyme activity.

Scientific Research Applications

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in the study of glycosidase enzymes, helping to elucidate their mechanisms and kinetics.

    Biology: Employed in cell biology to study the role of glycosidases in cellular processes.

    Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.

    Industry: Applied in the quality control of enzyme preparations and in the development of new enzymatic assays.

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis. Glycosidases recognize the specific glycosidic bonds in the compound and catalyze their cleavage. This reaction releases 4-methylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl beta-D-galactopyranoside
  • 4-Methylumbelliferyl alpha-L-fucopyranoside
  • 4-Methylumbelliferyl beta-D-glucopyranoside

Uniqueness

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent product upon enzymatic cleavage makes it highly useful in various biochemical assays.

Properties

IUPAC Name

7-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLDBLBGGJMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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